

Application of DODMA in Molecular Biology: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Dodma*

Cat. No.: *B1670867*

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Introduction

1,2-dioleoyloxy-3-dimethylaminopropane (**DODMA**) is a synthetic, ionizable cationic lipid that has become a cornerstone in the non-viral delivery of nucleic acids for applications in molecular biology, drug development, and gene therapy. Its unique pH-sensitive structure allows for efficient encapsulation of negatively charged nucleic acids, such as siRNA, mRNA, and plasmid DNA, into lipid nanoparticles (LNPs). At physiological pH, **DODMA** is nearly neutral, which contributes to the stability of LNPs in circulation and reduces cytotoxicity. Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine headgroup of **DODMA**. This charge reversal facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic efficacy.

These application notes provide a comprehensive overview of the use of **DODMA** in molecular biology, including detailed protocols for the formulation of **DODMA**-based LNPs, in vitro cell transfection, and methods for evaluating transfection efficiency and cytotoxicity.

Data Presentation

Table 1: Formulation and Physicochemical Properties of DODMA-based Lipid Nanoparticles

Formulation ID	Lipid Composition (molar ratio)	N/P Ratio	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
LNP-DP1	DODMA/EggPC/Chol/PEG-lipid (45:15:35:5)	16	102.2 ± 15.2	< 0.3	-3.94 ± 0.75	94 ± 3.3
OrD LNP	C12-200/DOTMA/DSPE/Chol/DMG-PEG(2k) (30:20:38.5:10:1.5)	-	~89-95	< 0.3	< 10	> 85
mRNA-LNP	SM102/DSPE/Chol/DMG-PEG2000	-	100-120	≤ 0.2	-	≥ 80

Data compiled from multiple sources. N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency of DODMA-based LNPs

Cell Line	Nucleic Acid	Transfection Efficiency/Gene Knockdown
Sk-Hep-1 (Human liver cancer)	miR-122 mimic	>95% downregulation of target genes
Sk-Hep-1 (Human liver cancer)	Luciferase siRNA	~40% reduction in luciferase activity
HepG2 (Human liver cancer)	FAM-labeled siRNA	High transfection efficiency observed
Hep3B (Human liver cancer)	FAM-labeled siRNA	High transfection efficiency observed
4T1 (Mouse breast cancer)	CD73 siRNA	Significant gene silencing
HEK293T (Human embryonic kidney)	eGFP mRNA	High transfection efficiency
A549 (Human lung cancer)	mCherry mRNA	High transfection efficiency

Table 3: In Vivo Efficacy of DODMA-based LNPs

Animal Model	Nucleic Acid	Administration Route	Efficacy
Mouse HCC xenograft	miR-122 mimic	Intratumoral	~50% tumor growth suppression
Mouse breast cancer model	CD73 siRNA	Intravenous	Significant antitumor activity

Table 4: Cytotoxicity of DODMA-based LNPs

Cell Line	Assay	IC50 / Viability
NCI-H460	CCK-8	IC50 of a similar cationic lipid (CDA14) was 159.4 µg/mL
Caco-2	MTT	IC50 of Ag-NPs were 7.85 µg/ml (24h) and 4.92 µg/ml (48h) for comparison
A549	MTT	High cell viability observed with various LNP formulations
A549cisR	MTT	High cell viability observed with various LNP formulations

Note: Direct IC50 values for **DODMA**-based LNPs are not readily available in the provided search results. The data presented offers context from similar nanoparticles and general observations of low cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of **DODMA**-based Lipid Nanoparticles using Microfluidics

This protocol describes the formulation of **DODMA**-LNPs encapsulating siRNA using a microfluidic mixing system.

Materials:

- **DODMA** (e.g., from Avanti Polar Lipids)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (e.g., from Avanti Polar Lipids)
- Cholesterol (e.g., from Sigma-Aldrich)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (e.g., from Avanti Polar Lipids)
- siRNA (custom synthesized)

- Ethanol (200 proof, anhydrous)
- Citrate buffer (100 mM, pH 3.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr® from Precision NanoSystems)
- Syringe pumps
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare a stock solution of the lipid mixture (**DODMA**:DOPE:Cholesterol:DMG-PEG 2000) at a molar ratio of 50:10:38.5:1.5 in ethanol. The total lipid concentration should be between 10-25 mg/mL.
- Preparation of siRNA Solution:
 - Dissolve the siRNA in the citrate buffer (pH 3.0) to a final concentration of 0.2-0.5 mg/mL.
- Microfluidic Mixing:
 - Set up the microfluidic system according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
 - Set the flow rate ratio of the aqueous to the alcoholic phase to 3:1.
 - Set the total flow rate to 12 mL/min.
 - Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.
- Purification:

- Collect the LNP suspension.
- Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA. Change the PBS buffer every 2 hours.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).
 - Quantify the encapsulation efficiency using a RiboGreen assay.
- Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
 - Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Cancer Cells with DODMA-siRNA LNPs

This protocol details the procedure for transfecting a cancer cell line (e.g., Sk-Hep-1) with **DODMA**-siRNA LNPs to achieve gene knockdown.

Materials:

- Sk-Hep-1 cells (or other target cancer cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **DODMA**-siRNA LNPs (prepared as in Protocol 1)
- Opti-MEM I Reduced Serum Medium
- 96-well cell culture plates
- Reagents for quantifying gene knockdown (qRT-PCR or Western blot)

Procedure:

- Cell Seeding:
 - The day before transfection, seed the Sk-Hep-1 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete growth medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Transfection:
 - On the day of transfection, dilute the **DODMA**-siRNA LNPs in Opti-MEM to the desired final siRNA concentration (e.g., 10-100 nM).
 - Gently remove the growth medium from the cells and replace it with 100 μ L of the LNP-containing medium.
 - Incubate the cells for 4-6 hours at 37°C.
- Post-Transfection:
 - After the incubation period, remove the transfection medium and replace it with 100 μ L of fresh complete growth medium.
 - Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
- Analysis of Gene Knockdown:
 - After the desired incubation period, harvest the cells and analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of **DODMA**-LNPs on a chosen cell line.

Materials:

- Target cell line (e.g., HeLa, A549)

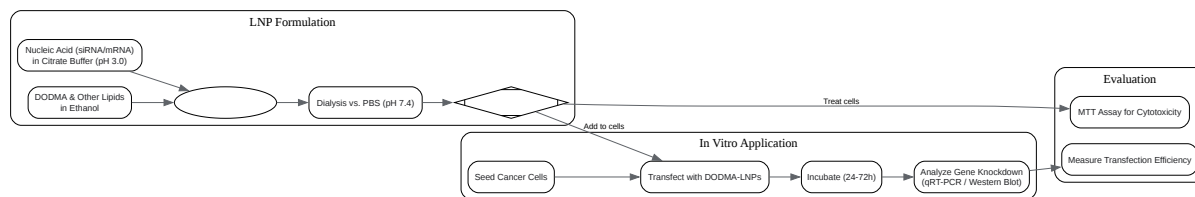
- Complete growth medium
- **DODMA**-LNPs (formulated with a non-targeting control siRNA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete growth medium.
 - Incubate overnight at 37°C.
- Treatment:
 - Prepare serial dilutions of the **DODMA**-LNPs in complete growth medium to achieve a range of final concentrations.
 - Remove the medium from the cells and add 100 μ L of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
 - Incubate for 24-48 hours at 37°C.
- MTT Assay:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

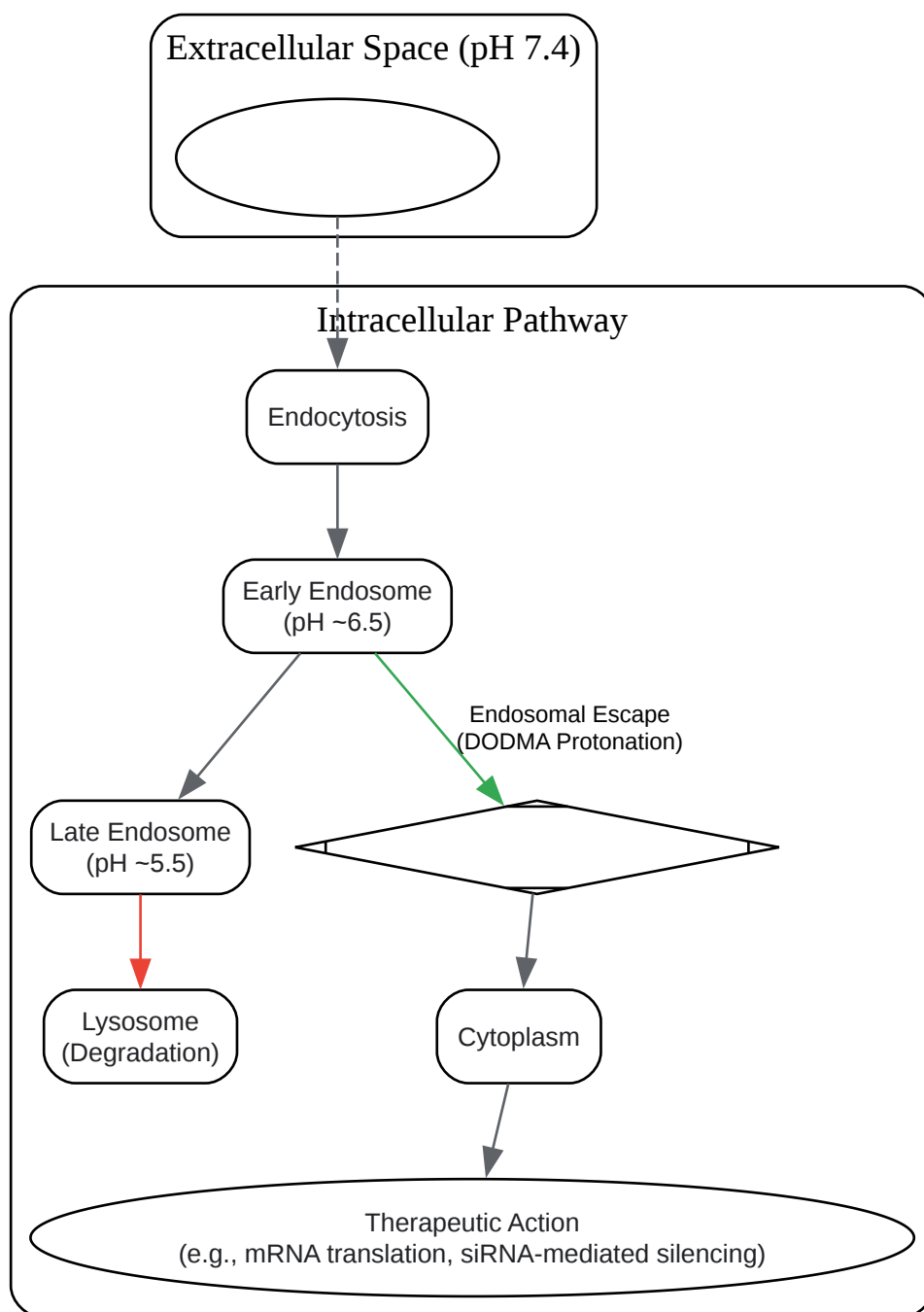
- Carefully remove the medium containing MTT.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.
 - If applicable, determine the IC₅₀ value (the concentration of LNPs that causes 50% inhibition of cell growth).

Mandatory Visualization



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Caption: Experimental workflow for **DODMA**-LNP synthesis and in vitro application.



Cellular Uptake and Endosomal Escape of DODMA-LNPs

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Caption: Cellular uptake and endosomal escape of **DODMA**-LNPs.

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